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molecular formula C8H6ClFO2 B1371452 Methyl 2-chloro-5-fluorobenzoate CAS No. 647020-63-1

Methyl 2-chloro-5-fluorobenzoate

Cat. No. B1371452
M. Wt: 188.58 g/mol
InChI Key: NRKMNOPYHIGOKT-UHFFFAOYSA-N
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Patent
US07884127B2

Procedure details

A solution of NaNO2 (3.69 g, 53.4 mmol in 50 mL water) was added dropwise to a stirred suspension of methyl 5-amino-2-chlorobenzoate (9 g, 48.5 mmol) in HCl (10%, 90 mL), keeping the temperature between 0-5° C. The reaction mixture was stirred for 10 min. and a solution of fluoroboric acid (70%, excess) was added to the mixture. The precipitate of diazonium fluoroborate salt was filtered, washed with water and dried. The pyrolysis of this salt was then carried out at 140° C. for 15-20 min. The residue was purified using a silica gel column and 10% CHCl3 in petroleum ether (60-80° C.) as an eluant to furnish the title compound.
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].N[C:6]1[CH:7]=[CH:8][C:9]([Cl:16])=[C:10]([CH:15]=1)[C:11]([O:13][CH3:14])=[O:12].[F:17][B-](F)(F)F.[H+]>Cl>[CH3:14][O:13][C:11](=[O:12])[C:10]1[CH:15]=[C:6]([F:17])[CH:7]=[CH:8][C:9]=1[Cl:16] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
9 g
Type
reactant
Smiles
NC=1C=CC(=C(C(=O)OC)C1)Cl
Name
Quantity
90 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
F[B-](F)(F)F.[H+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 10 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
between 0-5° C
FILTRATION
Type
FILTRATION
Details
The precipitate of diazonium fluoroborate salt was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
WAIT
Type
WAIT
Details
The pyrolysis of this salt was then carried out at 140° C. for 15-20 min
Duration
17.5 (± 2.5) min
CUSTOM
Type
CUSTOM
Details
The residue was purified
CUSTOM
Type
CUSTOM
Details
a silica gel column and 10% CHCl3 in petroleum ether (60-80° C.)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC(C1=C(C=CC(=C1)F)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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